molecular formula C10H20N2O4 B558471 (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid CAS No. 159877-12-0

(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No. B558471
M. Wt: 232,28 g/mole
InChI Key: AMPVNPYPOOQUJF-SSDOTTSWSA-N
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Description

“®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid” is a valine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Molecular Structure Analysis

The molecular weight of “®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid” is 217.26 . The molecular formula is C10H19NO4 .


Chemical Reactions Analysis

Tert-butyloxycarbonyl-protected amino acids have been used in the synthesis of dipeptides . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

“®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid” appears as a solid that is colorless to off-white . It has a molecular weight of 217.26 and a molecular formula of C10H19NO4 .

Scientific Research Applications

  • Renin Inhibitors : A synthesis method was described for a related compound useful as an intermediate in preparing renin inhibitory peptides. These peptides are potent inhibitors of human plasma renin, acting as transition-state analogues and mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis (Thaisrivongs et al., 1987).

  • HIV-Protease Assay : A derivative of this compound was used in the synthesis of oligopeptides for chromogenic protease substrates. This facilitated the detection of HIV-protease activity spectrophotometrically (Badalassi et al., 2002).

  • Precursor for trans-4-Methylproline : This compound was synthesized and hydrogenated to create a precursor of trans-4-methylproline, an important compound in organic chemistry (Nevalainen & Koskinen, 2001).

  • Synthesis of γ‐Fluorinated α‐Amino Acids : The compound played a role in the stereoselective synthesis of fluorinated α-amino acids, which are significant in medicinal chemistry and biochemistry (Laue et al., 2000).

  • Collagen Cross-Links : An efficient synthesis method was developed for a related compound, a key intermediate in the preparation of collagen cross-links, which are crucial in biological tissues (Adamczyk et al., 1999).

  • Inhibitors of Nitric Oxide Synthase : Derivatives of this compound were designed as inhibitors of nitric oxide synthases (NOS), which play a role in various physiological and pathological processes (Ulhaq et al., 1998).

  • Peptide Inhibitors of Aspartic Proteinases : The compound was used to prepare diastereoisomers that are hydroxyethylene isosteres of a peptide bond. This has implications in the study of proteinase inhibitors (Litera et al., 1998).

Future Directions

The future directions for the use of “®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid” and similar compounds could involve their use in peptide synthesis . The development of novel room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) could expand the applicability of AAILs .

properties

IUPAC Name

(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPVNPYPOOQUJF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427153
Record name Boc-D-Ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid

CAS RN

159877-12-0
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-D-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159877-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LIQ SUN, Q ZHAO, E MULL, EP GILLIS, PM SCOLA - ic.gc.ca
The present disclosure provides novel macrocyclic peptides which inhibit the PD-1/PD-L1 and PD-L1/CD80 protein/protein interaction, and thus are useful for the amelioration of various …
Number of citations: 2 www.ic.gc.ca

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